N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN5O2/c1-12(2)28-18-11-17(22-13(3)23-18)25-6-8-26(9-7-25)19(27)24-14-4-5-16(21)15(20)10-14/h4-5,10-12H,6-9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLKBXSITLVMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety and the phenyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Quinazoline-Based Derivatives (A2–A6, A25–A30)
Compounds A2–A6 () and A25–A30 () share the piperazine-carboxamide core but incorporate a quinazoline ring instead of pyrimidine. Key differences include:
- Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound contrasts with simpler halogenated aryl groups in analogues (e.g., A5: 3-chlorophenyl; A25: 2-chloro-6-fluorophenyl). The meta-chloro and para-fluoro positions in the target may enhance dipole interactions compared to ortho-substituted derivatives . Pyrimidine vs.
- Physical Properties: Compound Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Target Compound 3-chloro-4-fluorophenyl Not reported N/A Calculated: ~450 A5 () 3-chlorophenyl 193.3–195.2 47.7 ~430 A25 () 2-chloro-6-fluorophenyl 202.8 54.1 ~460 The higher melting point of A25 (202.8°C) versus A5 (193.3–195.2°C) suggests ortho-substituents increase crystallinity, while the target’s para-fluoro may lower melting points relative to A25 .
Pyrimidine/Quinazoline Hybrids (BMC201725-9o, Pelitinib)
- BMC201725-9o (): Contains a (3-chloro-4-fluorophenyl)amino-quinazoline scaffold. Unlike the target compound, this derivative includes a hydrazine carboxamide group, which may confer EGFR kinase inhibition .
- Pelitinib (): Features a (3-chloro-4-fluorophenyl)amino group linked to a quinoline core.
Halogenation and Bioactivity Trends
- Fluorine vs. Chlorine Substitution :
- Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., in kinases), while chlorine provides steric bulk. The combination in the target compound may optimize both effects, as seen in Pelitinib .
- A3 (4-fluorophenyl, ) and A6 (4-chlorophenyl, ) show yields of 57.3% and 48.1%, respectively, indicating fluorinated derivatives may have superior synthetic accessibility .
Piperazine-Carboxamide Derivatives in Drug Discovery
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Demonstrates that piperazine-carboxamides adopt chair conformations in crystal structures, stabilized by N–H⋯O hydrogen bonding. The target compound’s isopropoxy group may disrupt such packing, altering solubility .
- ML267 (): A piperazine-carbothioamide with a trifluoromethylpyridinyl group, showing potent bacterial growth inhibition. Replacing the thioamide with a carboxamide (as in the target compound) could modulate toxicity profiles .
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorofluorophenyl group and a pyrimidine derivative. Its chemical structure can be represented as follows:
Antitumor Activity
Research has indicated that derivatives related to this compound exhibit notable antitumor properties . For instance, pyrazole derivatives have shown efficacy against various cancer cell lines, including MCF-7 and MDA-MB-231, with some compounds demonstrating synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
A study focusing on the SAR of similar compounds revealed that halogen substitutions (such as chlorine and fluorine) enhance cytotoxicity, suggesting that the presence of these substituents in the compound may contribute to its antitumor activity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity . Pyrazole-based derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic processes .
In vitro studies have shown that certain derivatives possess moderate to excellent antifungal activity against phytopathogenic fungi, indicating potential agricultural applications as well .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Research has highlighted that similar compounds can inhibit pro-inflammatory cytokines, such as TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine | Increases antitumor potency | |
| Fluorine | Enhances antimicrobial properties | |
| Isopropoxy | Contributes to anti-inflammatory effects |
Case Studies
- Antitumor Efficacy : A specific derivative was tested against MDA-MB-231 cells, showing a significant reduction in cell viability when used in conjunction with doxorubicin. This highlights the potential for combination therapies in breast cancer treatment .
- Antimicrobial Testing : In a series of assays against various fungal strains, certain derivatives exhibited higher efficacy than standard antifungal agents, suggesting they could serve as lead compounds for developing new antifungal treatments .
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
Nucleophilic substitution : React 3-chloro-4-fluoroaniline with a chloroformate reagent (e.g., triphosgene) to form the carbamate intermediate.
Piperazine coupling : Introduce the 6-isopropoxy-2-methylpyrimidin-4-yl group via Buchwald-Hartwig amination under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters :
- Temperature control (60–80°C) to avoid byproduct formation.
- Solvent selection (THF or DMF) for optimal solubility of intermediates.
Q. Q2. How can structural confirmation of the compound be performed using advanced analytical techniques?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) : Confirm the piperazine-carboxamide backbone and substituent orientations. Compare bond lengths/angles with similar piperazine derivatives (e.g., C–N bond ~1.34 Å, C–O ~1.43 Å) .
NMR spectroscopy :
- ¹H NMR : Look for characteristic signals:
- δ 1.2–1.4 ppm (isopropoxy CH₃), δ 2.5–3.0 ppm (piperazine CH₂), δ 6.8–7.5 ppm (aromatic protons).
- ¹³C NMR : Confirm carbonyl (C=O at ~155 ppm) and pyrimidine carbons (C=N at ~160 ppm).
High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂ClFN₅O₂: 442.1412) .
Advanced Research Questions
Q. Q3. What structure-activity relationship (SAR) insights can guide the modification of substituents to enhance biological activity?
Methodological Answer: SAR studies on analogous piperazine-carboxamides reveal:
- Synthesize analogs with substituent variations (e.g., replacing isopropoxy with cyclopropoxy).
- Test in vitro using receptor-binding assays (e.g., radioligand displacement) and pharmacokinetic stability studies (e.g., microsomal half-life).
Q. Q4. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Methodological Answer:
pH Stability :
- Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C.
- Key Finding : Degradation accelerates at pH <3 (amide hydrolysis) and pH >8 (pyrimidine ring oxidation) .
Thermal Stability :
- Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >200°C for similar carboxamides) .
Formulation Implications :
- Use enteric coatings for oral delivery to avoid gastric pH.
- Lyophilization recommended for long-term storage to prevent hydrolytic degradation .
Q. Q5. What experimental approaches are effective in resolving contradictions in reported biological activity data?
Methodological Answer: Discrepancies in cytotoxicity or receptor affinity (e.g., IC₅₀ variations across studies) may arise from:
Assay Conditions :
- Standardize cell lines (e.g., HCT-116 vs. HeLa) and incubation times (24h vs. 48h).
- Control for serum protein binding using dialysis membranes .
Compound Purity :
- Validate purity (>98%) via HPLC and quantify trace impurities (e.g., residual Pd in cross-coupling reactions) .
Statistical Analysis :
Q. Q6. How can molecular docking and dynamics simulations predict target interactions?
Methodological Answer:
Target Selection : Prioritize receptors with structural homology to known piperazine-binding sites (e.g., dopamine D₂ or serotonin 5-HT₂A) .
Docking Workflow :
- Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09 at B3LYP/6-31G* level).
- Use AutoDock Vina for rigid/flexible docking, focusing on binding energy (ΔG < -8 kcal/mol) and hydrogen bonds (e.g., with Asp³.³² in GPCRs) .
Validation :
- Compare predicted binding poses with crystallographic data (e.g., PDB ID 6CM4 for piperazine complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
